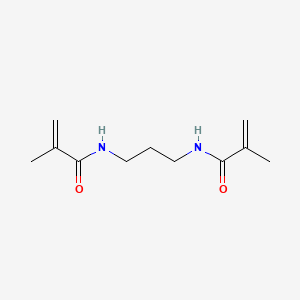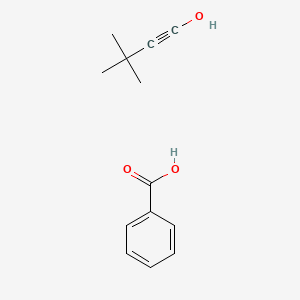![molecular formula C13H15O3P B14321948 (3-Phenylbicyclo[2.2.1]hept-5-en-2-yl)phosphonic acid CAS No. 103615-71-0](/img/structure/B14321948.png)
(3-Phenylbicyclo[2.2.1]hept-5-en-2-yl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Phenylbicyclo[221]hept-5-en-2-yl)phosphonic acid is a chemical compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenylbicyclo[2.2.1]hept-5-en-2-yl)phosphonic acid typically involves the reaction of a bicyclic precursor with phosphonic acid derivatives. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(3-Phenylbicyclo[2.2.1]hept-5-en-2-yl)phosphonic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphonic acid derivatives, while substitution reactions may produce various substituted bicyclic compounds.
Scientific Research Applications
(3-Phenylbicyclo[2.2.1]hept-5-en-2-yl)phosphonic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Phenylbicyclo[2.2.1]hept-5-en-2-yl)phosphonic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Phenylbicyclo[2.2.1]hept-2-ene: This compound shares a similar bicyclic structure but lacks the phosphonic acid group.
2-Propenoic acid, 3-bicyclo[2.2.1]hept-5-en-2-yl-: Another related compound with a similar bicyclic core but different functional groups.
Uniqueness
(3-Phenylbicyclo[221]hept-5-en-2-yl)phosphonic acid is unique due to its specific combination of a bicyclic structure and a phosphonic acid group
Properties
CAS No. |
103615-71-0 |
|---|---|
Molecular Formula |
C13H15O3P |
Molecular Weight |
250.23 g/mol |
IUPAC Name |
(3-phenyl-2-bicyclo[2.2.1]hept-5-enyl)phosphonic acid |
InChI |
InChI=1S/C13H15O3P/c14-17(15,16)13-11-7-6-10(8-11)12(13)9-4-2-1-3-5-9/h1-7,10-13H,8H2,(H2,14,15,16) |
InChI Key |
SIYBDSIQHYXNNU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C(C2C3=CC=CC=C3)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



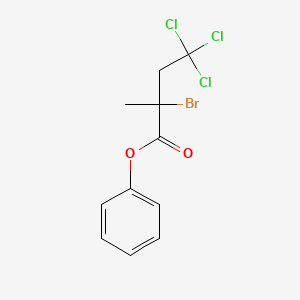
![Dimethyl [2-hydroxy-2-(pyridin-2-yl)ethyl]phosphonate](/img/structure/B14321882.png)
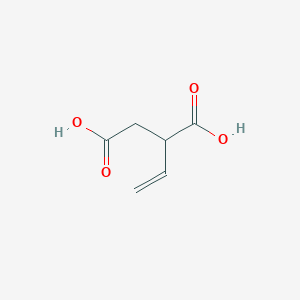
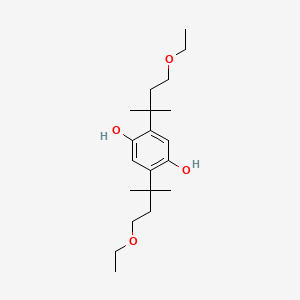
![2-[(4-Chlorophenyl)sulfanyl]-3,3-dimethylbutanoic acid](/img/structure/B14321906.png)
![2-Propen-1-one, 3-[4-(diethylamino)phenyl]-1-(4-methylphenyl)-](/img/structure/B14321908.png)
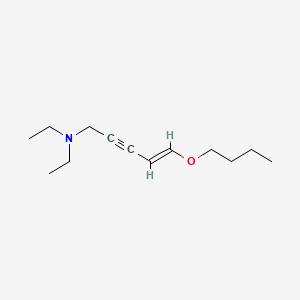
![3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propan-1-ol;chloride](/img/structure/B14321919.png)

